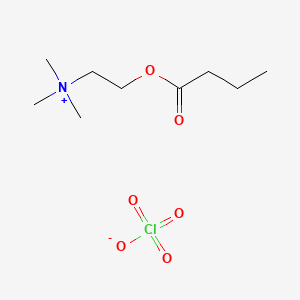
Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate involves multi-step chemical processes including reactions such as esterification, acetylation, and the use of specific catalysts to achieve desired ionic liquids or quaternary ammonium salts. For instance, synthesis processes involving the preparation of star-shaped polymers through inverse microemulsion polymerization highlight the complex synthetic routes taken to produce structurally similar compounds (Katime et al., 2013). Additionally, the synthesis of trimethylamine via catalytic N-methylation of ammonia, employing carbon dioxide and molecular hydrogen, showcases the innovative approaches in synthesizing nitrogen-containing compounds (Beydoun et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound is often determined using techniques such as single-crystal X-ray diffraction. These structures reveal complex geometries and bonding patterns critical for understanding their chemical behavior. For example, detailed structural analysis of closely related compounds demonstrates the influence of molecular geometry on the compound's properties and reactivities (Gieren & Kokkinidis, 1982).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs often explore their reactivity under various conditions. Studies such as the pulse radiolysis of similar quaternary ammonium salts in aqueous solutions provide insights into the early stages of polymerization and the influence of factors like pH on the reaction pathways (Kujawa & Rosiak, 2000).
Physical Properties Analysis
The physical properties, including thermal behavior and phase transitions of similar ammonium perchlorates, have been examined using techniques like high-temperature X-ray diffraction and differential thermal analysis. These studies reveal the material's stability ranges and phase behavior under different temperature conditions, offering critical insights into their safe handling and potential applications (Stammler et al., 1965).
Aplicaciones Científicas De Investigación
Composite Solid Propellants
Composite solid propellants, where ammonium perchlorate (AP) serves as a crucial oxidizer, are extensively studied for their combustion characteristics. AP's role in improving the thrust of solid rocket propellants is significant, as it directly influences the propellant's performance. Research has been dedicated to understanding the decomposition of AP and binders, which is fundamental to optimizing propellant combustion and enhancing rocket performance. Such studies are pivotal for advancements in space exploration and missile technology (Kishore & Prasad, 2014).
Green Propellants
The environmental impact and toxicity of conventional chemical propellants, including AP, have raised concerns about their use. This has led to increased interest in green propellants, which offer reduced toxicity and environmental harm. Ceramic microthrusters and innovative propellant formulations are explored as alternatives, signifying a shift towards more sustainable space missions. Research in this area not only seeks to minimize the ecological footprint of propellants but also aims to maintain or enhance the performance of propulsion systems (Markandan et al., 2018).
Nanotechnology in Propellant Enhancement
The use of nanomaterials, particularly nano-metal oxides, has been identified as a promising approach to catalyze the thermal decomposition of AP, thereby enhancing the efficiency of solid propellants. Nanotechnology allows for the development of catalysts that can significantly lower the decomposition temperature of AP, improving the burn rate and overall performance of propellants. This area of research is crucial for the advancement of rocketry and missile technology, demonstrating the potential of nanotechnology in traditional and emerging applications (Chaturvedi & Dave, 2013).
Safety and Environmental Concerns
With the extensive use of AP in propellants, safety and environmental concerns are paramount. Research into the treatment of perchlorate in water, for example, addresses the need to mitigate the impact of AP and related compounds on human health and the environment. Technologies and methods for effectively removing perchlorate from drinking water are critical for protecting public health, indicating the broader implications of AP use beyond its immediate applications in propellants (Srinivasan & Sorial, 2009).
Mecanismo De Acción
Target of Action
Butyrylcholine Perchlorate, also known as Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate or EINECS 243-700-3, primarily targets cholinesterase enzymes . These enzymes, specifically acetylcholinesterase and butyrylcholinesterase , are responsible for the hydrolysis of choline-based esters .
Mode of Action
Butyrylcholine Perchlorate interacts with its targets by functioning as a neurotransmitter . It is similar to acetylcholine, activating some of the same receptors . It is used as a clinical laboratory tool to distinguish between acetylcholinesterase and butyrylcholinesterase, which preferentially lyse acetylcholine and butyrylcholine, respectively .
Biochemical Pathways
The primary biochemical pathway affected by Butyrylcholine Perchlorate involves the hydrolysis of choline-based esters . This process results in the breakdown of the neurotransmitter acetylcholine into choline and acetic acid . The compound’s action on butyrylcholinesterase also suggests a potential role in lipid metabolism .
Pharmacokinetics
The compound’s interaction with cholinesterase enzymes suggests that it may be metabolized through enzymatic degradation .
Result of Action
The primary result of Butyrylcholine Perchlorate’s action is the hydrolysis of choline-based esters, leading to the butyrylation of the esteratic site of butyrylcholinesterase . This process results in the breakdown of the neurotransmitter acetylcholine .
Action Environment
The action of Butyrylcholine Perchlorate may be influenced by various environmental factors. For instance, the compound’s activity could potentially be modulated by the presence of other lipids, given its proposed role in lipid metabolism . .
Análisis Bioquímico
Biochemical Properties
Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine into choline and acetate . This interaction is crucial as it can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. Additionally, this compound can bind to various proteins, altering their conformation and function. These interactions are primarily electrostatic and hydrogen bonding in nature, given the compound’s quaternary ammonium group and perchlorate anion.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to prolonged cholinergic signaling . This can result in altered gene expression patterns and metabolic shifts within the cell. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This inhibition is primarily due to the electrostatic interactions between the quaternary ammonium group of the compound and the anionic sites on the enzyme. Additionally, this compound can induce conformational changes in proteins, affecting their activity and function. These changes can lead to alterations in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes like acetylcholinesterase . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity . At higher doses, it can lead to adverse effects, including neurotoxicity and disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a marked increase in the compound’s inhibitory effects on enzymes and cellular processes. Toxic effects at high doses include oxidative stress, apoptosis, and disruptions in cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cholinergic signaling and acetylcholine metabolism . The compound interacts with enzymes such as acetylcholinesterase, leading to changes in the levels of acetylcholine and its metabolites. Additionally, it can affect other metabolic pathways by interacting with enzymes and cofactors, altering metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and organelles, where it exerts its effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules and enzymes within these compartments.
Propiedades
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClHO4/c1-5-6-9(11)12-8-7-10(2,3)4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEDGUHNSUONPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80174172 | |
| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20292-68-6 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[2-(1-oxobutoxy)ethyl]ammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyrylcholine perchlorate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/566ZY7YY3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



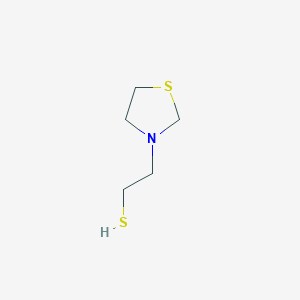
![3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone](/img/structure/B1230654.png)
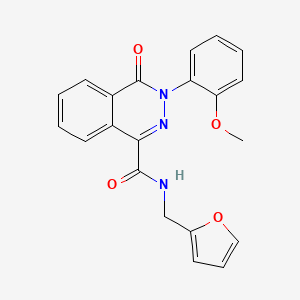
![2-[2,4-dioxo-3-(phenylmethyl)-1-quinazolinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1230657.png)
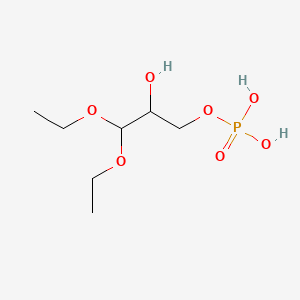
![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1230662.png)
![10-[2-(morpholin-4-yl)ethyl]-12-phenyl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine](/img/structure/B1230663.png)
![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
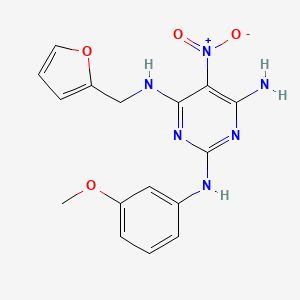


![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)